molecular formula C8H11ClN2 B1294831 5-Chloro-2-(ethylamino)aniline CAS No. 62476-15-7

5-Chloro-2-(ethylamino)aniline

Cat. No.: B1294831
CAS No.: 62476-15-7
M. Wt: 170.64 g/mol
InChI Key: BYXHQRLOVDLFCT-UHFFFAOYSA-N
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Description

5-Chloro-2-(ethylamino)aniline is a chemical compound that belongs to the class of aromatic amines. It is commonly used in various industrial processes, including the manufacturing of dyes, pigments, and pharmaceuticals. This compound is known for its versatility and wide range of applications in scientific research and industry.

Scientific Research Applications

5-Chloro-2-(ethylamino)aniline has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(ethylamino)aniline typically involves the reaction of 1,2-benzenediamine with ethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials . The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the use of high-purity starting materials and controlled reaction conditions to ensure consistent product quality. The final product is typically obtained in high yield and purity, making it suitable for various applications in the chemical and pharmaceutical industries .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(ethylamino)aniline undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted benzenediamine derivatives, which can be further utilized in the synthesis of dyes, pigments, and pharmaceuticals .

Comparison with Similar Compounds

Similar Compounds

    1,2-Benzenediamine: A parent compound with similar chemical properties.

    4-Chloro-1,2-benzenediamine: A closely related compound with a chlorine substituent at the 4-position.

    N1-Ethyl-1,2-benzenediamine: A similar compound with an ethyl group attached to the nitrogen atom.

Uniqueness

5-Chloro-2-(ethylamino)aniline is unique due to the presence of both a chlorine atom and an ethyl group, which confer distinct chemical and biological properties. These structural features make it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

4-chloro-1-N-ethylbenzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN2/c1-2-11-8-4-3-6(9)5-7(8)10/h3-5,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYXHQRLOVDLFCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=C(C=C(C=C1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8069569
Record name 1,2-Benzenediamine, 4-chloro-N1-ethyl-
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Molecular Weight

170.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

62476-15-7
Record name 4-Chloro-N1-ethyl-1,2-benzenediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=62476-15-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Benzenediamine, 4-chloro-N1-ethyl-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Benzenediamine, 4-chloro-N1-ethyl-
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Record name 1,2-Benzenediamine, 4-chloro-N1-ethyl-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-chloro-N-ethylbenzene-1,2-diamine
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